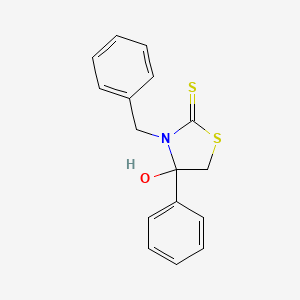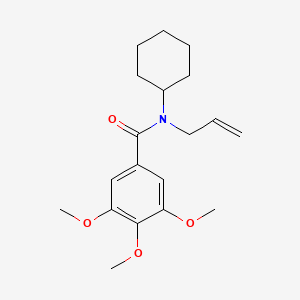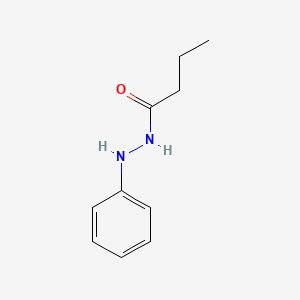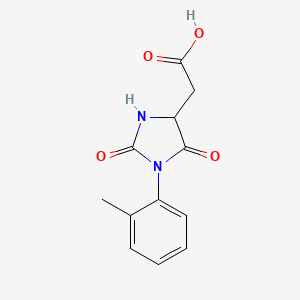
2,6-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-methylbenzamide: is a chemical compound with the molecular formula C10H13NO3. Its systematic name reflects its structure: a benzene ring with two methoxy (OCH3) groups at positions 2 and 6, along with an amide functional group (CONHCH3) attached to the benzene ring. The compound’s CAS number is 21864-68-6 .
Preparation Methods
Synthetic Routes: The synthetic preparation of 2,6-dimethoxy-N-methylbenzamide involves several steps. One common approach is via the reaction of 2,6-dimethoxyaniline with methyl chloroformate (CH3OCOCl) or methyl chloroacetate (CH3COCH2Cl) to form the amide linkage . The reaction proceeds as follows:
2,6-dimethoxyaniline+methyl chloroformate→this compound
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Chemical Reactions Analysis
Reactivity:
2,6-dimethoxy-N-methylbenzamide: can undergo various chemical reactions due to its functional groups. Some notable reactions include:
Substitution Reactions: The amide functional group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction processes.
Acylation: The amide group can be acylated using acyl chlorides or anhydrides.
Substitution: Reagents like ammonia or primary amines can replace the chlorine atom in the amide group, yielding substituted amides.
Oxidation: Mild oxidants like hydrogen peroxide (HO) can convert the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) can reduce the nitro group to an amine.
Scientific Research Applications
2,6-dimethoxy-N-methylbenzamide: finds applications in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers study its interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which 2,6-dimethoxy-N-methylbenzamide exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways comprehensively.
Comparison with Similar Compounds
While 2,6-dimethoxy-N-methylbenzamide is unique due to its specific substitution pattern, other related compounds include:
- 2,3-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-N-methylbenzamide
- 3,5-dimethoxy-4-methylbenzamide
Properties
CAS No. |
21864-68-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,6-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)9-7(13-2)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
MHEJRFLROTWAKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)

![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)


![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)


![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
